trans-4-(4-Pentylcyclohexyl)benzonitrile (CAS: 61204-01-1), commonly known as PCH5, is a high-purity phenylcyclohexane-based nematic liquid crystal (LC) . Structurally, it features a pentyl alkyl chain and a benzonitrile group attached to the 1,4-positions of a cyclohexane ring in a trans-geometry. This specific molecular architecture yields a rod-like mesogen that exhibits enantiotropic nematic behavior with a crystalline-to-nematic transition at 303.0 K and a nematic-to-isotropic clearing point at 327.6 K (54.5 °C) . In industrial procurement, PCH5 is highly valued as a low-viscosity, low-birefringence nematic host or dopant. It is heavily utilized in the formulation of commercial liquid crystal mixtures for optoelectronics, Fringe-Field Switching (FFS) displays, and terahertz (THz) optical modulators where precise phase retardation and high thermal stability are mandatory.
When formulating liquid crystal mixtures, buyers might be tempted to substitute PCH5 with the ubiquitous benchmark 4-cyano-4'-pentylbiphenyl (5CB), as both share a pentyl tail and a cyano headgroup. However, generic substitution fails critically in both thermal and optical performance. 5CB possesses a fully aromatic biphenyl core, which results in a high birefringence (Δn ≈ 0.20) and a relatively low nematic-to-isotropic clearing point of ~35.0 °C [1]. If 5CB is used in devices operating at elevated ambient temperatures, the material transitions to an isotropic liquid, causing complete device failure. In contrast, replacing one phenyl ring with a cyclohexane ring in PCH5 drastically reduces the optical anisotropy (Δn < 0.08) [2] and raises the clearing point to ~54.5 °C. Consequently, substituting PCH5 with 5CB or other standard cyanobiphenyls will ruin phase-matching in low-retardation optics and severely compromise the thermal operating window of the final display or modulator.
The practical utility of a nematic liquid crystal is strictly bounded by its clearing point (T_NI), above which it loses optical anisotropy. PCH5 demonstrates a clearing point of 327.6 K (54.5 °C) , offering a substantially wider thermal operating window than the standard 5CB, which transitions to an isotropic liquid at just 35.0 °C[1]. This ~19.5 °C increase in thermal stability prevents device failure in high-power or outdoor applications where ambient temperatures routinely exceed 35 °C.
| Evidence Dimension | Nematic-to-Isotropic Transition Temperature (T_NI) |
| Target Compound Data | 54.5 °C |
| Comparator Or Baseline | 35.0 °C (5CB) |
| Quantified Difference | +19.5 °C extension in thermal stability |
| Conditions | Bulk material phase transition measurement |
Ensures that end-use devices, such as outdoor displays and high-power modulators, do not suffer catastrophic phase-loss failures at elevated ambient temperatures.
For applications requiring low optical retardation, such as specific THz modulators and compensated LC displays, high birefringence is detrimental. Time-domain THz spectroscopy reveals that the birefringence (Δn) of 5CB ranges from 0.15 to 0.21. In stark contrast, PCH5 exhibits a much lower birefringence of 0.01 to 0.08 across the same frequency range [1]. This massive reduction is a direct result of replacing the highly polarizable biphenyl system with a cyclohexane ring, making PCH5 the superior choice for low-Δn mixture formulation.
| Evidence Dimension | Birefringence (Δn) |
| Target Compound Data | 0.01 to 0.08 |
| Comparator Or Baseline | 0.15 to 0.21 (5CB) |
| Quantified Difference | Up to 80% reduction in optical anisotropy |
| Conditions | 0.2 to 0.8 THz frequency range, room temperature |
Essential for procuring host materials for low-retardation optical devices where standard biphenyl LCs introduce excessive phase shifts and color dispersion.
In high-speed optical shutter applications, the delay time from the initial voltage step to 90% transmission is a critical performance bottleneck. Under high electric fields near the nematic-isotropic transition temperature, PCH5 exhibits a drastically shorter delay time compared to the fully aromatic 5CB. While 5CB hits a dielectric relaxation limit resulting in a delay time of 44 ns, PCH5 achieves an ultra-fast delay time of just 8 ns [1]. This >5x acceleration is attributed to the lower rotational viscosity and distinct dielectric relaxation profile of the phenylcyclohexane core.
| Evidence Dimension | Optical switching delay time |
| Target Compound Data | 8 ns |
| Comparator Or Baseline | 44 ns (5CB) |
| Quantified Difference | 81.8% reduction in delay time |
| Conditions | High electric field switching, temperatures a few degrees below T_NI |
Critical for the procurement of LC materials intended for nanosecond-scale optical shutters, laser protection, and high-frame-rate spatial light modulators.
In advanced display modes like Fringe-Field Switching (FFS), high flexoelectric coefficients cause voltage-dependent transmittance asymmetry, leading to visible image flicker. The structural change from a rigid biphenyl in 5CB to a less rigid phenylcyclohexane in PCH5 significantly reduces flexoelectric coupling. Experimental measurements normalized to the twist elastic constant (K22) show that PCH5 has a flexoelectric coefficient (es + eb)/K22 of approximately 1.66 C N−1 m−1, compared to 2.40 C N−1 m−1 for 5CB [1]. This reduction enables smoother electro-optic performance.
| Evidence Dimension | Normalized flexoelectric coefficient ((es + eb)/K22) |
| Target Compound Data | 1.66 C N−1 m−1 |
| Comparator Or Baseline | 2.40 C N−1 m−1 (5CB) |
| Quantified Difference | 30.8% lower flexoelectric coupling |
| Conditions | Measured with elastic constants in FFS cell configurations |
Allows display manufacturers to formulate LC mixtures that suppress flexoelectric-induced image flicker while maintaining high transmittance.
Directly downstream of its elevated clearing point (54.5 °C) , PCH5 is an ideal procurement choice for formulating nematic host mixtures intended for outdoor displays, automotive dashboards, and high-power projection systems. Unlike 5CB, which fails at 35 °C, PCH5 ensures the liquid crystal layer remains in the nematic phase under thermal stress.
Due to its exceptionally low birefringence (0.01 to 0.08) [1], PCH5 is highly suited for THz phase shifters and polarization controllers. It allows engineers to design thicker, more easily aligned LC cells without accumulating excessive phase retardation, a common limitation when using high-Δn materials like 5CB.
Leveraging its ultra-fast 8 ns delay time [2], PCH5 is a critical precursor for manufacturing high-speed optical switches. It is the preferred material for applications requiring rapid electro-optic responses, such as laser protection goggles, high-frame-rate spatial light modulators, and fast-switching optical routing devices.
Because of its ~30% lower flexoelectric coefficient compared to biphenyl analogs [3], PCH5 is a superior blending component for advanced FFS display panels. It suppresses voltage-dependent transmittance asymmetry, thereby eliminating visible image flicker and improving overall display quality in high-resolution monitors and smartphones.
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